molecular formula C22H28N2O4S B6566258 N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide CAS No. 946212-91-5

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide

Cat. No.: B6566258
CAS No.: 946212-91-5
M. Wt: 416.5 g/mol
InChI Key: YYVNXMDZVPESIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 6-position with a 3,3-dimethylbutanamide moiety. The 4-methoxybenzenesulfonyl group enhances metabolic stability and may influence target binding through sulfonyl interactions, while the bulky 3,3-dimethylbutanamide substituent likely impacts lipophilicity and pharmacokinetic properties .

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-22(2,3)15-21(25)23-17-7-12-20-16(14-17)6-5-13-24(20)29(26,27)19-10-8-18(28-4)9-11-19/h7-12,14H,5-6,13,15H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVNXMDZVPESIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation[_{{{CITATION{{{1{A Novel Oral Indoline-Sulfonamide Agent, N-1-(4-Methoxybenzenesulfonyl ...[{{{CITATION{{{_2{4-Methoxybenzenesulfonyl Chloride, 99%, Thermo Scientific Chemicals](https://wwwfisherscicom/shop/products/4-methoxybenzenesulfonyl-chloride-99-thermo-scientific/AC125730250)

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{A Novel Oral Indoline-Sulfonamide Agent, N-1-(4-Methoxybenzenesulfonyl ...[{{{CITATION{{{_2{4-Methoxybenzenesulfonyl Chloride, 99%, Thermo Scientific Chemicals](https://www.fishersci.com/shop/products/4-methoxybenzenesulfonyl-chloride-99-thermo-scientific/AC125730250).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a tool for studying cellular processes and signaling pathways. Its interactions with various biomolecules can provide insights into biological mechanisms.

Medicine: The compound has been investigated for its potential therapeutic applications, particularly in the treatment of cancer[_{{{CITATION{{{_1{A Novel Oral Indoline-Sulfonamide Agent, N-1-(4-Methoxybenzenesulfonyl .... Its ability to disrupt microtubule formation makes it a candidate for developing novel anticancer agents.

Industry: In the industrial sector, this compound can be utilized in the development of new materials and chemical products. Its properties may be harnessed for applications in pharmaceuticals, agrochemicals, and other industries.

Mechanism of Action

The mechanism by which N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide exerts its effects involves the disruption of microtubule formation[_{{{CITATION{{{_1{A Novel Oral Indoline-Sulfonamide Agent, N-1-(4-Methoxybenzenesulfonyl .... This disruption interferes with cell division and can lead to cell death, making it a potential candidate for anticancer therapy. The molecular targets and pathways involved include tubulin proteins and the mitotic spindle assembly checkpoint.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related analogs, highlighting substituents, biological activities, and sources:

Compound Name Substituents Biological Activity Source (Evidence)
Target Compound : N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide 4-Methoxybenzenesulfonyl (1-position), 3,3-dimethylbutanamide (6-position) Hypothesized enzyme inhibition (based on structural analogs)
(E)-N-Hydroxy-3-(1-(4-Methoxyphenylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)acrylamide 4-Methoxybenzenesulfonyl (1-position), acrylamide (6-position) HDAC inhibition; antitumor activity in colorectal cancer (in vitro/in vivo)
N-(1-(Piperidin-4-yl)-1,2,3,4-Tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride Piperidin-4-yl (1-position), thiophene-2-carboximidamide (6-position) NOS inhibition (iNOS, eNOS, nNOS)
N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]-3-phenylpropanamide 4-Methoxybenzenesulfonyl (1-position), 3-phenylpropanamide (6-position) Unknown; structural analog with increased aromaticity
4-Methoxybutyrylfentanyl 4-Methoxyphenyl (N-substituent), butanamide µ-Opioid receptor agonist (hypothesized based on fentanyl analogs)

Key Structural and Functional Insights:

Role of the 4-Methoxybenzenesulfonyl Group: Present in both the target compound and the HDAC inhibitor (), this group may enhance metabolic stability and facilitate interactions with enzymatic pockets via sulfonyl-electrostatic interactions . In contrast, NOS inhibitors () replace this group with piperidine or pyrrolidine derivatives, emphasizing the importance of basic nitrogen atoms for NOS binding .

Impact of 6-Position Substituents: The acrylamide group in the HDAC inhibitor () is a known zinc-binding motif critical for HDAC inhibition, whereas the target compound’s 3,3-dimethylbutanamide lacks this functionality, suggesting divergent targets . Thiophene-2-carboximidamide substituents () exhibit strong NOS inhibition (IC₅₀ values in nanomolar range), likely due to hydrogen bonding with enzyme active sites .

4-Methoxybutyrylfentanyl () demonstrates how methoxy groups can modulate opioid receptor affinity and metabolic half-life, a property that may extend to the target compound .

Biological Activity

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article provides an overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroquinoline core substituted with a methoxybenzenesulfonyl group and a dimethylbutanamide moiety. The molecular formula is C19H26N2O3SC_{19}H_{26}N_{2}O_{3}S, with a molecular weight of approximately 362.48 g/mol.

The biological activity of this compound can be attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, compounds with similar structures have been shown to inhibit critical proteins involved in cancer progression:

  • Tubulin Inhibition : Analogous compounds have demonstrated the ability to bind to the colchicine site on tubulin, thereby disrupting microtubule dynamics essential for mitosis .
  • STAT3 Pathway Modulation : Some derivatives have been reported to inhibit the phosphorylation of STAT3, a transcription factor implicated in tumor growth and survival .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound:

  • In Vitro Studies : Compounds exhibiting similar structural features were tested against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer). IC50 values for these compounds ranged from 1.35 μM to 3.04 μM, indicating potent inhibitory effects on cell viability .
CompoundCell LineIC50 (μM)
DL14A5491.35
DL14MDA-MB-2312.85
DL14HCT-1163.04

In Vivo Studies

In vivo experiments using xenograft models have shown that certain derivatives can inhibit tumor growth by over 80%, demonstrating their potential as effective therapeutic agents .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (PK) and toxicity profiles of this compound is crucial for its development as a drug candidate:

  • Absorption and Distribution : Similar compounds have shown favorable absorption characteristics and distribution profiles within biological systems.
  • Toxicity Assessments : Preliminary toxicity studies suggest that while some derivatives exhibit cytotoxic effects against cancer cells, they may also affect normal cells at higher concentrations. Further studies are required to establish safety margins.

Case Studies

  • Case Study on Dual-target Inhibitors : A study investigating dual-target inhibitors targeting both STAT3 and tubulin found that specific derivatives could effectively reduce tumor size in animal models while minimizing side effects typically associated with conventional chemotherapeutics .
  • Clinical Implications : The promising results from preclinical studies indicate that this compound could be explored further in clinical settings for treating various malignancies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.